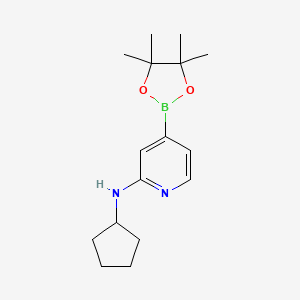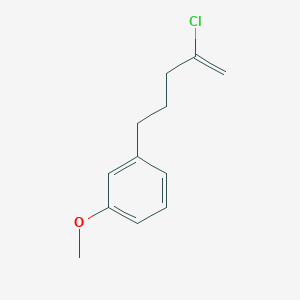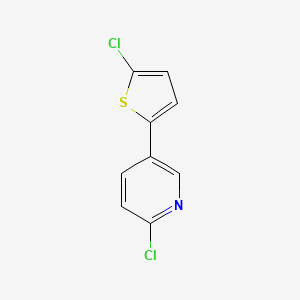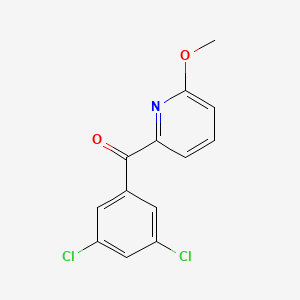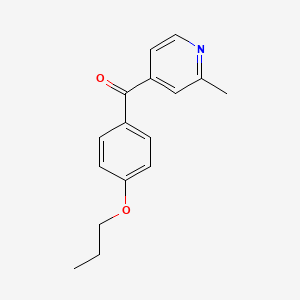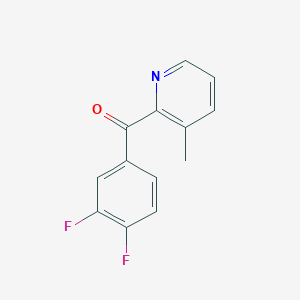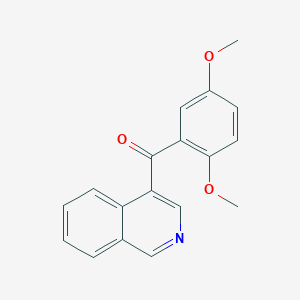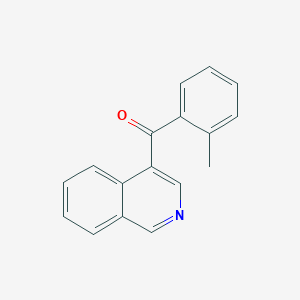
Boc-Dap(Z)-OL
Overview
Description
Boc-Dap(Z)-OL, also known as Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid, is a derivative of diaminopropionic acid. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group, which provide stability and prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dap(Z)-OL typically involves the protection of the amino groups of diaminopropionic acid. One common method includes the following steps:
Protection of the α-amino group: The α-amino group of diaminopropionic acid is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the diaminopropionic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the β-amino group: The β-amino group is protected using a benzyloxycarbonyl (Z) group. This is done by reacting the intermediate product with benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction in an enamel reaction kettle: The reaction is carried out in an enamel reaction kettle equipped with a motor and stirring blades to ensure uniform mixing and temperature control.
Separation and purification: After the reaction, the product is extracted using organic solvents and purified through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Boc-Dap(Z)-OL undergoes various chemical reactions, including:
Deprotection reactions: The Boc and Z groups can be removed under acidic or basic conditions to yield the free diaminopropionic acid.
Substitution reactions: The protected amino groups can participate in nucleophilic substitution reactions to form new peptide bonds.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection include trifluoroacetic acid for Boc removal and hydrogenation for Z removal.
Substitution: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) are used to activate carboxyl groups for peptide bond formation.
Major Products Formed
The major products formed from these reactions include free diaminopropionic acid and various peptide derivatives, depending on the specific reactions and conditions used.
Scientific Research Applications
Boc-Dap(Z)-OL is widely used in scientific research, particularly in the fields of:
Biology: The compound is used in the study of protein structure and function, as it allows for the selective modification of amino acids in peptides and proteins.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-Dap(Z)-OL involves the protection of amino groups through the formation of stable Boc and Z groups. These protective groups prevent unwanted side reactions during chemical synthesis, allowing for the selective modification of specific amino acids. The Boc group is typically removed under acidic conditions, while the Z group is removed through hydrogenation .
Comparison with Similar Compounds
Similar Compounds
Boc-Dap-OH: Similar to Boc-Dap(Z)-OL but lacks the Z group, making it less stable in certain reactions.
Fmoc-Dap-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc, providing different protection and deprotection conditions.
Uniqueness
This compound is unique due to the presence of both Boc and Z protective groups, which provide enhanced stability and selectivity during chemical synthesis. This dual protection allows for more precise control over the modification of amino acids, making it a valuable tool in peptide synthesis and other applications.
Properties
IUPAC Name |
benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQDJDXPRRWIN-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1422359.png)
